An In-depth Technical Guide to 2-(4-Bromophenyl)benzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(4-Bromophenyl)benzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)benzonitrile, also known as 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile. As a key intermediate in organic synthesis, this biaryl compound possesses a unique combination of functional groups—a nitrile and an aryl bromide—that make it a versatile building block for complex molecular architectures. This document details its chemical structure, physicochemical properties, and expected spectroscopic signatures. A robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, including a discussion of the underlying catalytic mechanism. Furthermore, the guide explores the reactivity of its key functional moieties and highlights its significant role as a precursor in the development of pharmaceuticals, particularly within the class of angiotensin II receptor blockers. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this valuable chemical entity.
Introduction and Nomenclature
2-(4-Bromophenyl)benzonitrile is a biaryl nitrile, a class of organic compounds characterized by two directly connected phenyl rings, with a nitrile (-C≡N) substituent. In this specific isomer, the nitrile group is located at the 2-position of one phenyl ring, and a bromine atom is at the 4-position of the second ring. This substitution pattern creates a sterically hindered yet highly functionalized scaffold.
The strategic placement of the reactive handles—the nitrile group and the aryl bromide—makes this compound a valuable intermediate. The aryl bromide serves as a prime site for further cross-coupling reactions, while the nitrile group can be transformed into other critical functionalities such as amines or carboxylic acids. Its structural core is closely related to the pharmacophore found in several "sartan" drugs, highlighting its importance in medicinal chemistry.
Systematic IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile
Common Synonyms:
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2-(4-Bromophenyl)benzonitrile
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2-Cyano-4'-bromobiphenyl
Molecular Structure and Physicochemical Properties
The molecular structure features two phenyl rings with a C-C bond between them. The dihedral angle between the rings is influenced by the bulky ortho-nitrile group, which restricts free rotation and imparts specific conformational properties to the molecule.
Caption: Chemical structure of 2-(4-Bromophenyl)benzonitrile.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value / Expected Signature | Source / Method |
| Molecular Formula | C₁₃H₈BrN | - |
| Molecular Weight | 258.11 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar biaryl compounds |
| Melting Point | Not widely reported; expected to be >100 °C | Inferred from similar structures like 4'-Bromomethyl-2-biphenylcarbonitrile (125-128 °C)[1] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); Insoluble in water | Predicted based on polarity |
| IR Spectroscopy | ~2220-2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1000-1100 cm⁻¹ (C-Br stretch) | Standard IR correlation tables[2] |
| ¹H NMR Spectroscopy | Multiplets in the range of δ 7.0-8.0 ppm, characteristic of a disubstituted and a tetrasubstituted aromatic ring system | General NMR principles |
| ¹³C NMR Spectroscopy | ~115-120 ppm (nitrile carbon), multiple signals between ~120-145 ppm (aromatic carbons) | Standard ¹³C NMR chemical shifts |
| Mass Spectrometry | Molecular ion peaks (M⁺, M+2) with ~1:1 ratio, characteristic of a single bromine atom | Isotopic abundance of ⁷⁹Br and ⁸¹Br |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the C(sp²)-C(sp²) bond in biaryl systems is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[3]
The synthesis of 2-(4-Bromophenyl)benzonitrile can be reliably performed by coupling 2-bromobenzonitrile with (4-bromophenyl)boronic acid . This approach is advantageous as both starting materials are commercially available and stable.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Materials:
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2-Bromobenzonitrile (1.0 eq)
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(4-Bromophenyl)boronic acid (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Toluene and Water (4:1 v/v) or Dioxane/Water
Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile and (4-bromophenyl)boronic acid.
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Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄, and potassium carbonate.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) is crucial for maintaining catalytic activity.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step of the catalytic cycle.[3]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzonitrile is consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-Bromophenyl)benzonitrile.
Reactivity and Chemical Transformations
2-(4-Bromophenyl)benzonitrile is a bifunctional molecule, offering two primary sites for chemical modification.
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Aryl Bromide Moiety: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 4'-position. For example, a second Suzuki coupling can be performed to create terphenyl systems, or Buchwald-Hartwig amination can be used to install nitrogen-based functional groups. This reactivity is fundamental to building molecular complexity from this intermediate.[4]
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Nitrile Group: The nitrile functionality is a versatile precursor. It can undergo:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid), a key structural element in many pharmaceuticals.
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Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a nucleophilic site for further derivatization.[4]
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Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
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Applications in Research and Drug Development
The true value of 2-(4-Bromophenyl)benzonitrile lies in its role as a sophisticated building block for high-value target molecules.
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Precursor to Angiotensin II Receptor Blockers (Sartans): The 2-cyanobiphenyl scaffold is the foundational core of many sartan drugs, which are widely used to treat hypertension. While the direct industrial precursor for drugs like Irbesartan and Valsartan is often 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile, the synthesis of this and related advanced intermediates relies on the core 2-cyanobiphenyl structure.[5][6] The nitrile group is ultimately converted into a tetrazole ring, which mimics a carboxylic acid and is crucial for binding to the AT₁ receptor.
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Fragment in Medicinal Chemistry: Biaryl structures are privileged motifs in drug discovery as they can effectively orient functional groups to interact with biological targets like enzymes and receptors. The ability to functionalize both rings of 2-(4-Bromophenyl)benzonitrile independently makes it an attractive starting point for generating libraries of novel compounds for screening against various therapeutic targets.
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Materials Science: Biaryl nitriles are also explored in materials science for the synthesis of liquid crystals and other organic electronic materials. The rigid, polarizable structure of these molecules can lead to desirable anisotropic properties.[1]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Hazards: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Upon combustion, they may release toxic fumes such as nitrogen oxides and hydrogen bromide.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
References
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- PubChemLite. (n.d.). 2-(4-bromophenyl)propanenitrile (C9H8BrN).
- ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile [Image].
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- ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
- ResearchGate. (n.d.). Biologically active compounds having 2-arylbenzothiazole scaffold.
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- RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
- Wiley Online Library. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
- PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
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